6-hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one
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Overview
Description
6-Hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with hydrazinyl and methylthio groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one typically involves the reaction of 2-(methylthio)pyrimidin-4(1H)-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazinyl group, leading to the formation of amines.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or ammonia (NH₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-Hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-hydrazinyl-2-(methylthio)pyrimidine
- 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine
- 3-{[6-hydrazinyl-2-(methoxymethyl)pyrimidin-4-yl]oxy}-N,N-dimethylaniline
Uniqueness
6-Hydrazinyl-2-(methylthio)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydrazinyl and methylthio groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.
Properties
CAS No. |
116222-18-5 |
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Molecular Formula |
C5H8N4OS |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
4-hydrazinyl-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H8N4OS/c1-11-5-7-3(9-6)2-4(10)8-5/h2H,6H2,1H3,(H2,7,8,9,10) |
InChI Key |
KERMZOQKUNLPFX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)NN |
Origin of Product |
United States |
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